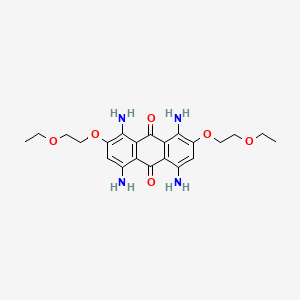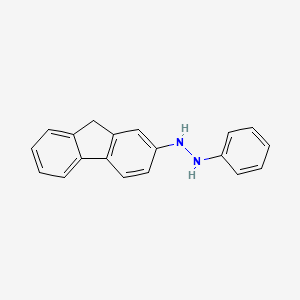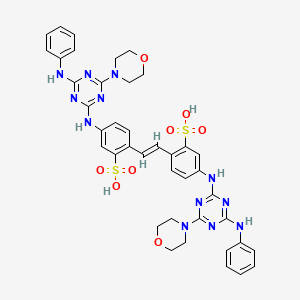![molecular formula C14H11NO2 B13132526 (2-Phenylbenzo[d]oxazol-5-yl)methanol CAS No. 136663-37-1](/img/structure/B13132526.png)
(2-Phenylbenzo[d]oxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylbenzo[d]oxazol-5-yl)methanol is a compound belonging to the benzoxazole family, which is known for its diverse pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylbenzo[d]oxazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenylbenzo[d]oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Phenylbenzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit fungal growth . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(5-nitro-2-phenylbenzo[d]oxazol-7-yl)methanol: Known for its potent antimicrobial activity.
(2-Phenylbenzo[d]oxazol-5-yl)methanamine: Exhibits similar pharmacological properties but with variations in activity and specificity.
Uniqueness
(2-Phenylbenzo[d]oxazol-5-yl)methanol stands out due to its unique combination of antimicrobial and anticancer activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Propiedades
Número CAS |
136663-37-1 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
(2-phenyl-1,3-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C14H11NO2/c16-9-10-6-7-13-12(8-10)15-14(17-13)11-4-2-1-3-5-11/h1-8,16H,9H2 |
Clave InChI |
IXUAXNNELOJMNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


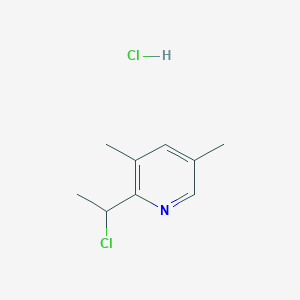
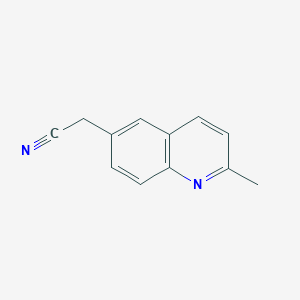
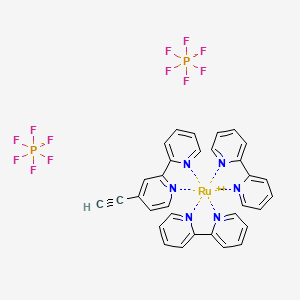
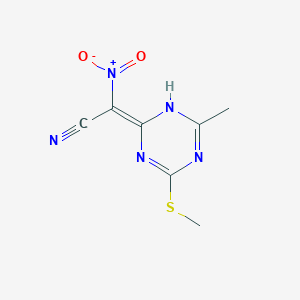
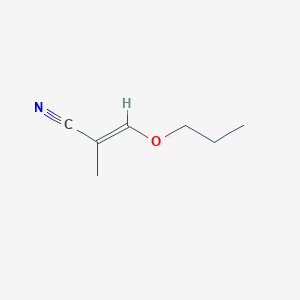
![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)
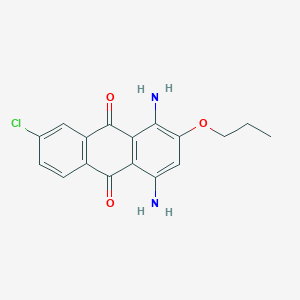
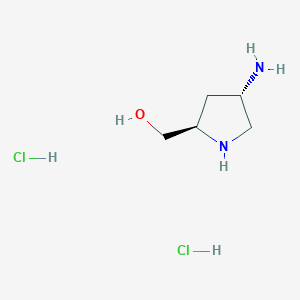
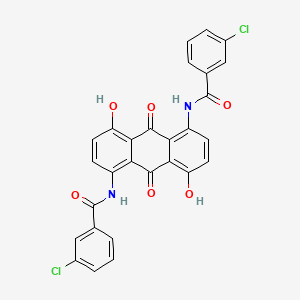
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
